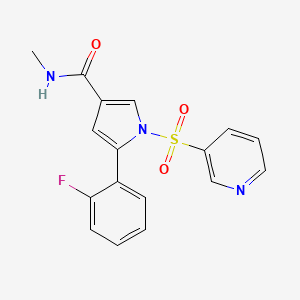
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is a chemical compound known for its role as a potassium-competitive acid blocker. It is used primarily in the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is notable for its high potency and long-lasting effects compared to traditional proton pump inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide involves several key steps:
Formylation and Deprotection: The initial step involves the formylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde followed by deprotection to yield the desired intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
N-Methylation: The final step involves the N-methylation of the sulfonylated intermediate to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide involves the inhibition of the gastric H,K-ATPase enzyme. This enzyme is responsible for the final step in the production of gastric acid. By competitively inhibiting the binding of potassium ions to the enzyme, the compound effectively reduces the secretion of gastric acid . This inhibition is reversible and highly potent, making the compound effective for long-term acid suppression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar properties and applications.
Proton Pump Inhibitors (PPIs): Such as omeprazole and lansoprazole, which also reduce gastric acid secretion but through a different mechanism.
Uniqueness
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is unique due to its high potency and long duration of action compared to traditional PPIs. Its ability to rapidly reach effective concentrations and maintain acid suppression for extended periods makes it a valuable therapeutic agent .
Propriétés
Formule moléculaire |
C17H14FN3O3S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-N-methyl-1-pyridin-3-ylsulfonylpyrrole-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O3S/c1-19-17(22)12-9-16(14-6-2-3-7-15(14)18)21(11-12)25(23,24)13-5-4-8-20-10-13/h2-11H,1H3,(H,19,22) |
Clé InChI |
PGVXAHXCXKZZLY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)

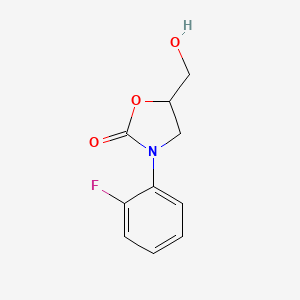

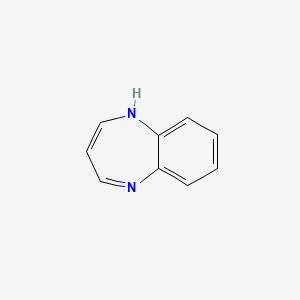
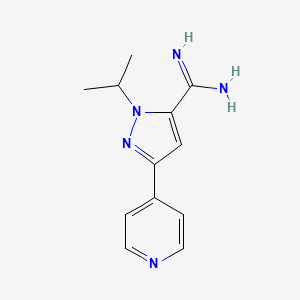
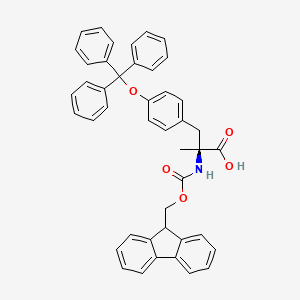
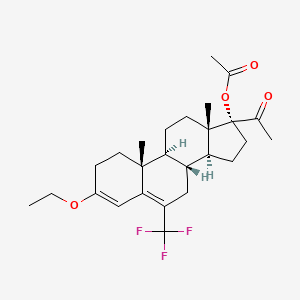


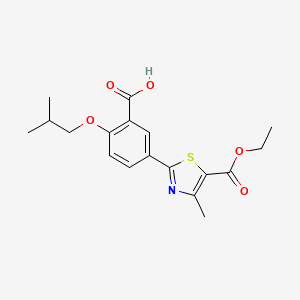
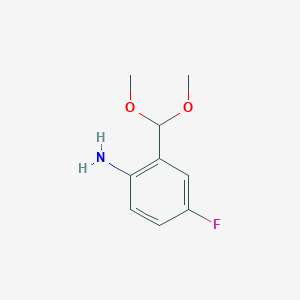
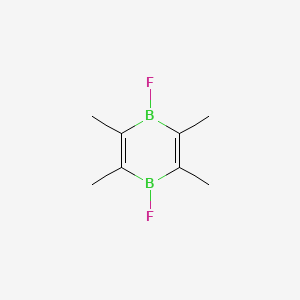
![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)
